

In-depth Technical Guide: 1,3,5-TriMethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-TriMethyl-1H-pyrazol-4-amine

Cat. No.: B184804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **1,3,5-TriMethyl-1H-pyrazol-4-amine**, a heterocyclic amine of interest in medicinal chemistry. A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of an experimentally determined crystal structure for this specific compound. In light of this, the following guide presents a consolidation of its known chemical and physical properties, a detailed, plausible synthesis protocol derived from analogous compounds, and a computationally predicted molecular structure. Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of aminopyrazole derivatives, which are recognized for their diverse pharmacological activities.

Physicochemical Properties

While a definitive crystal structure is not available, fundamental physicochemical data for **1,3,5-TriMethyl-1H-pyrazol-4-amine** have been compiled from various chemical databases and literature sources. These properties are essential for its handling, characterization, and use in synthetic applications.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ N ₃	PubChem[1]
Molecular Weight	125.17 g/mol	PubChem[1]
CAS Number	28466-21-9	NIST WebBook[2]
IUPAC Name	1,3,5-trimethylpyrazol-4-amine	PubChem[1]
Synonyms	4-Amino-1,3,5-trimethylpyrazole	NIST WebBook[2]
Appearance	White to cream to pale brown crystals or powder	Thermo Fisher Scientific[3]
Melting Point	100.0-106.0 °C	Thermo Fisher Scientific[3]
InChI Key	SSDGMKHZMNTWLS-UHFFFAOYSA-N	NIST WebBook[2]

Predicted Molecular Structure

In the absence of experimental X-ray crystallographic data, computational methods provide a valuable tool for predicting the three-dimensional structure of **1,3,5-Trimethyl-1H-pyrazol-4-amine**. The following diagram represents a likely conformation of the molecule, illustrating the spatial arrangement of its atoms. This structure is based on established bond lengths and angles for similar pyrazole derivatives.

Caption: Predicted molecular structure of **1,3,5-Trimethyl-1H-pyrazol-4-amine**.

Experimental Protocols: Synthesis

A plausible and efficient synthesis of **1,3,5-Trimethyl-1H-pyrazol-4-amine** can be achieved through the catalytic hydrogenation of a corresponding nitro-pyrazole precursor. The following protocol is adapted from established methods for the synthesis of aminopyrazoles.[4]

3.1. Synthesis of the Nitro Precursor (1,3,5-Trimethyl-4-nitro-1H-pyrazole)

A detailed protocol for the synthesis of the direct nitro precursor is not readily available in the searched literature. However, a general approach involves the nitration of the corresponding 1,3,5-trimethyl-1H-pyrazole. This would typically be achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

3.2. Synthesis of **1,3,5-Trimethyl-1H-pyrazol-4-amine**

This procedure outlines the reduction of the nitro group to an amine.

- Reactants:

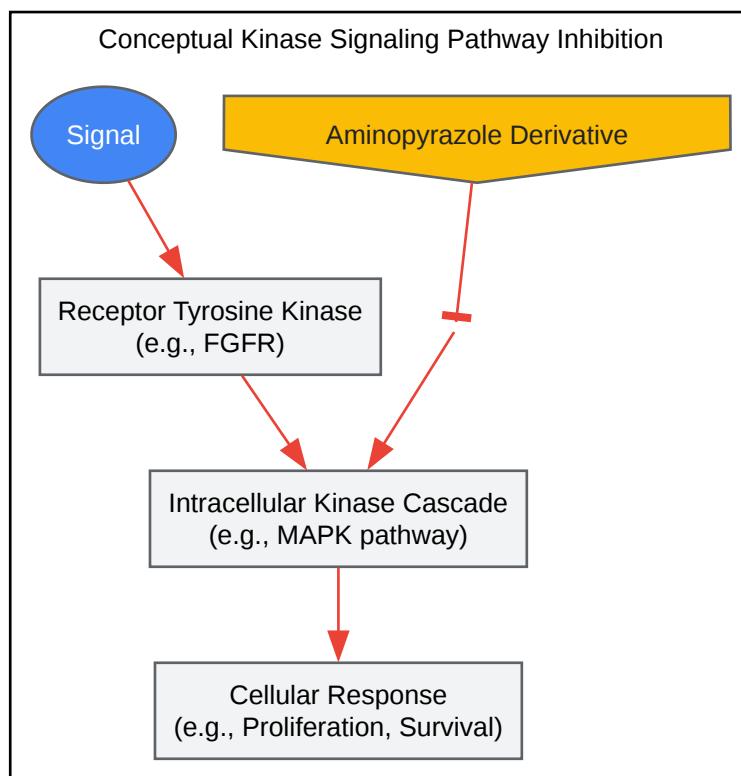
- 1,3,5-Trimethyl-4-nitro-1H-pyrazole (starting material)
- Raney Nickel (catalyst)
- Methanolic Ammonia (solvent)
- Hydrogen gas
- Ethyl ether (for trituration)

- Procedure:

- In a high-pressure hydrogenation apparatus, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (0.014 moles) in methanolic ammonia (100 mL).
- Add Raney Nickel (1 g) to the solution.
- Pressurize the vessel with hydrogen gas to 50 psi.
- The reaction mixture is then agitated at a suitable temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- Once the reaction is complete, carefully filter off the Raney Nickel catalyst.
- Concentrate the resulting solution in vacuo to remove the solvent.
- The remaining residue is triturated several times with ethyl ether.

- The ethyl ether is decanted and concentrated to dryness to yield the final product, **1,3,5-Trimethyl-1H-pyrazol-4-amine**, as a pale red solid.[4]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **1,3,5-Trimethyl-1H-pyrazol-4-amine**.

Biological and Medicinal Relevance

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These compounds are of significant interest to drug development professionals due to their potential as therapeutic agents.

4.1. Kinase Inhibition

A prominent application of aminopyrazole derivatives is in the development of kinase inhibitors. [5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrazoles have been successfully designed to target various kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[6][7] The amino group often plays a key role in forming critical hydrogen bonds within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of aminopyrazole derivatives inhibiting kinase signaling.

4.2. Other Therapeutic Areas

Beyond oncology, aminopyrazole derivatives have shown promise in a variety of other therapeutic areas, including:

- Anti-inflammatory agents[5]
- Antimicrobial and antifungal agents[5]
- Antiviral compounds[5]

The versatility of the aminopyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological targets.

Conclusion

1,3,5-Trimethyl-1H-pyrazol-4-amine represents a molecule of significant interest for chemical synthesis and drug discovery. While an experimental crystal structure remains to be determined, this guide provides a foundational understanding of its properties, a practical synthetic route, and a rationale for its potential biological applications based on the activities of related compounds. The elucidation of its precise solid-state structure through X-ray crystallography would be a valuable contribution to the field, further enabling structure-based drug design efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-TriMethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. prepchem.com [prepchem.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 1,3,5-TriMethyl-1H-pyrazol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184804#crystal-structure-of-1-3-5-trimethyl-1h-pyrazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com